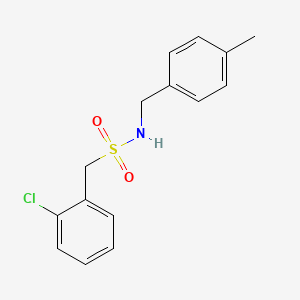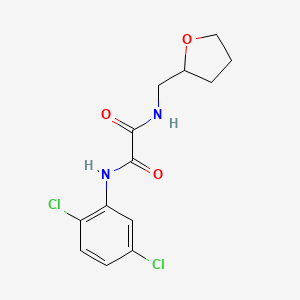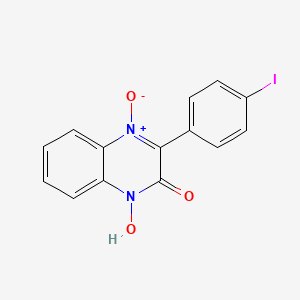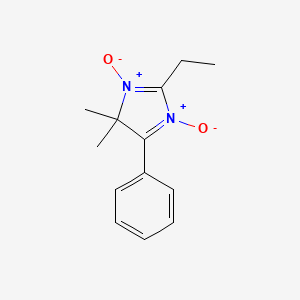
1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as CMMS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a sulfonamide derivative and is classified as an organic compound. The synthesis method of CMMS involves the reaction of 2-chlorobenzenesulfonyl chloride with N-(4-methylbenzyl)amine.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide is not fully understood. However, studies have shown that the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis. 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has also been shown to have antimicrobial and antifungal effects, which make it a potential candidate for the treatment of infections caused by bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is that the compound is relatively easy to synthesize. Another advantage is that the compound has a wide range of potential therapeutic applications. However, one limitation of using 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is that the mechanism of action of the compound is not fully understood.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide. One direction is to further investigate the mechanism of action of the compound. Another direction is to explore the potential therapeutic applications of the compound in more detail. Additionally, research could be conducted to investigate the potential side effects of 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide and to develop methods for minimizing these side effects. Finally, research could be conducted to develop more efficient synthesis methods for 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. Research has shown that the compound has antimicrobial, antifungal, and antitumor properties. Studies have also shown that 1-(2-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide has the potential to be used as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-6-8-13(9-7-12)10-17-20(18,19)11-14-4-2-3-5-15(14)16/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLMFDAXUDOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4394416.png)
![8-amino-4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B4394427.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B4394429.png)
![2-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4394446.png)
![3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4394449.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4394463.png)
![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methoxyacetamide](/img/structure/B4394471.png)

![2-(2-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4394484.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4394492.png)
![5-ethyl-8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4394502.png)


acetyl]amino}methyl)benzoate](/img/structure/B4394510.png)